molecular formula C17H17NO4 B12885590 5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid CAS No. 773820-14-7

5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid

Cat. No.: B12885590
CAS No.: 773820-14-7
M. Wt: 299.32 g/mol
InChI Key: LUHBJVYNVFERJT-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid: is a complex organic compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms This particular compound is characterized by the presence of a hydroxymethyl group, two phenyl groups, and a carboxylic acid group attached to the isoxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid typically involves the following steps:

    Formation of Isoxazolidine Ring: The initial step involves the cycloaddition reaction between a nitrone and an alkene to form the isoxazolidine ring

    Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.

    Functionalization with Phenyl Groups: The phenyl groups can be introduced through various substitution reactions, often involving phenyl halides and suitable catalysts.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and reaction conditions are carefully selected to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid group.

    Reduction: The nitro group in the isoxazolidine ring can be reduced to an amine group.

    Substitution: The phenyl groups can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) are commonly used.

Major Products

    Oxidation: Formation of 5-(Carboxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid.

    Reduction: Formation of 5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a promising scaffold for the design of new drugs.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different ring structure.

    2,3-Diphenylisoxazolidine: Lacks the hydroxymethyl and carboxylic acid groups.

    5-(Chloromethyl)furfural: Similar structure but with a chloromethyl group instead of a hydroxymethyl group.

Uniqueness

5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid is unique due to the combination of its functional groups. The presence of both hydroxymethyl and carboxylic acid groups, along with the phenyl groups, provides a unique set of chemical properties that are not found in other similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

773820-14-7

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

5-(hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C17H17NO4/c19-11-14-15(17(20)21)16(12-7-3-1-4-8-12)18(22-14)13-9-5-2-6-10-13/h1-10,14-16,19H,11H2,(H,20,21)

InChI Key

LUHBJVYNVFERJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(ON2C3=CC=CC=C3)CO)C(=O)O

Origin of Product

United States

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